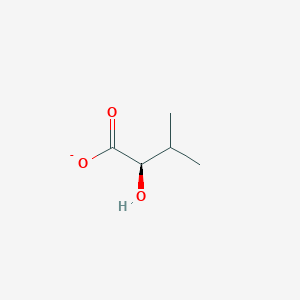
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA). This compound is characterized by the presence of an acetyl group and an ethyl ester group, which modify the chemical properties and potential applications of the parent molecule. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the acetylation of DOPA followed by esterification. One common method is the reaction of DOPA with acetic anhydride to form N-acetyl-DOPA, which is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or silica chloride may be employed to improve reaction efficiency .
化学反应分析
Types of Reactions
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of quinone derivatives and other oxidation products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and catechol oxidases.
Reduction: Reducing agents such as sodium borohydride can be used to reduce quinone derivatives back to their original forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions include quinone derivatives, which are important intermediates in various biochemical processes .
科学研究应用
作用机制
The mechanism of action of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form quinone derivatives, which can then participate in crosslinking reactions. These reactions are catalyzed by enzymes such as catechol oxidases and involve the formation of covalent bonds between the quinone and other molecules . This process is important in the formation of structural matrices in biological systems.
相似化合物的比较
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
N-Acetyldopamine: Unlike this compound, N-Acetyldopamine does not undergo the same oxidation reactions to form quinone derivatives.
N-Acetyldopamide: This compound is similar in structure but differs in its reactivity and the types of crosslinks it forms.
3,4-Dihydroxyphenylpropanoic acid: This compound undergoes similar oxidation reactions but has different applications and properties.
This compound is unique in its ability to form a variety of crosslinks, making it valuable in both biological and industrial contexts.
属性
CAS 编号 |
133083-16-6 |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(18)10(14-8(2)15)6-9-4-5-11(16)12(17)7-9/h4-7,16-17H,3H2,1-2H3,(H,14,15)/b10-6- |
InChI 键 |
MTXVNBTUWDJENO-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
手性 SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/NC(=O)C |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
同义词 |
N-acetyl-alpha, beta-dehydro-3,4-dihydroxyphenylalanine ethyl ester N-acetyl-delta-DOPA ethyl ester NAc-delta-DEE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


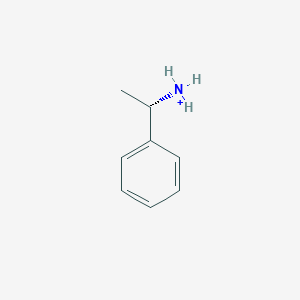
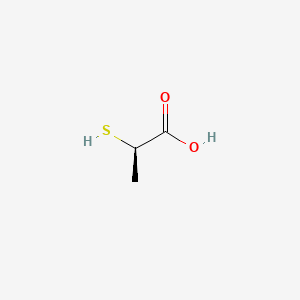
![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)

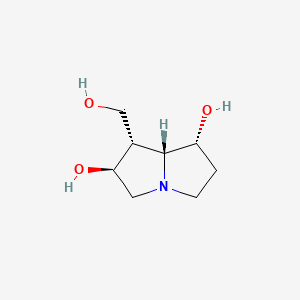
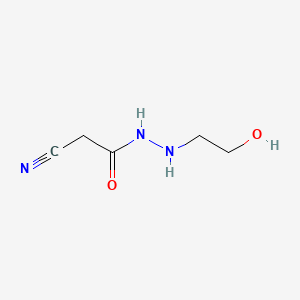
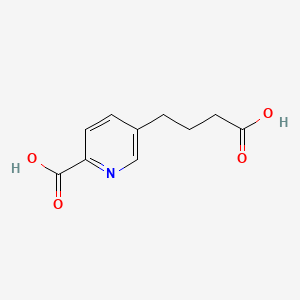

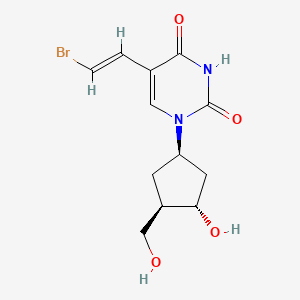
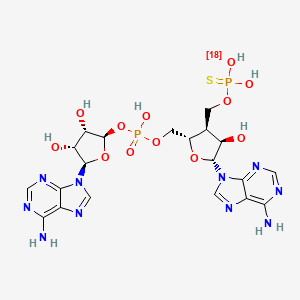
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1240304.png)
